molecular formula C26H26N2O5S2 B3453763 [1,2-Bis(propylsulfonyl)-7-pyridin-4-ylindolizin-3-yl]-phenylmethanone

[1,2-Bis(propylsulfonyl)-7-pyridin-4-ylindolizin-3-yl]-phenylmethanone

Cat. No.: B3453763
M. Wt: 510.6 g/mol
InChI Key: MLMQPBXJVGMWCG-UHFFFAOYSA-N
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Description

[1,2-Bis(propylsulfonyl)-7-pyridin-4-ylindolizin-3-yl]-phenylmethanone is a complex organic compound that features a unique structure combining sulfonyl, pyridinyl, and indolizinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2-Bis(propylsulfonyl)-7-pyridin-4-ylindolizin-3-yl]-phenylmethanone typically involves multi-step organic reactions. The process begins with the preparation of the indolizine core, followed by the introduction of the pyridinyl and sulfonyl groups. The final step involves the attachment of the phenylmethanone moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.

Chemical Reactions Analysis

Types of Reactions

[1,2-Bis(propylsulfonyl)-7-pyridin-4-ylindolizin-3-yl]-phenylmethanone undergoes various chemical reactions, including:

    Oxidation: The sulfonyl groups can be further oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the sulfonyl groups, yielding simpler derivatives.

    Substitution: The pyridinyl and indolizinyl groups can undergo substitution reactions with various nucleophiles and electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are typically optimized to achieve the desired products with high selectivity and yield.

Major Products

The major products formed from these reactions include sulfone derivatives, reduced indolizine compounds, and substituted pyridinyl-indolizine derivatives.

Scientific Research Applications

Chemistry

In chemistry, [1,2-Bis(propylsulfonyl)-7-pyridin-4-ylindolizin-3-yl]-phenylmethanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets are investigated to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, this compound is explored for its potential as a drug candidate. Its unique structure may offer advantages in terms of selectivity and potency against specific disease targets.

Industry

In industrial applications, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique properties contribute to the performance and durability of these materials.

Mechanism of Action

The mechanism of action of [1,2-Bis(propylsulfonyl)-7-pyridin-4-ylindolizin-3-yl]-phenylmethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved in these interactions are studied to understand the compound’s potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indolizine derivatives, pyridinyl compounds, and sulfonyl-containing molecules. Examples include:

  • [1,2-Bis(methylsulfonyl)-7-pyridin-4-ylindolizin-3-yl]-phenylmethanone
  • [1,2-Bis(ethylsulfonyl)-7-pyridin-4-ylindolizin-3-yl]-phenylmethanone
  • [1,2-Bis(butylsulfonyl)-7-pyridin-4-ylindolizin-3-yl]-phenylmethanone

Uniqueness

The uniqueness of [1,2-Bis(propylsulfonyl)-7-pyridin-4-ylindolizin-3-yl]-phenylmethanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

[1,2-bis(propylsulfonyl)-7-pyridin-4-ylindolizin-3-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O5S2/c1-3-16-34(30,31)25-22-18-21(19-10-13-27-14-11-19)12-15-28(22)23(26(25)35(32,33)17-4-2)24(29)20-8-6-5-7-9-20/h5-15,18H,3-4,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLMQPBXJVGMWCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)C1=C2C=C(C=CN2C(=C1S(=O)(=O)CCC)C(=O)C3=CC=CC=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1,2-Bis(propylsulfonyl)-7-pyridin-4-ylindolizin-3-yl]-phenylmethanone
Reactant of Route 2
[1,2-Bis(propylsulfonyl)-7-pyridin-4-ylindolizin-3-yl]-phenylmethanone
Reactant of Route 3
[1,2-Bis(propylsulfonyl)-7-pyridin-4-ylindolizin-3-yl]-phenylmethanone
Reactant of Route 4
[1,2-Bis(propylsulfonyl)-7-pyridin-4-ylindolizin-3-yl]-phenylmethanone
Reactant of Route 5
Reactant of Route 5
[1,2-Bis(propylsulfonyl)-7-pyridin-4-ylindolizin-3-yl]-phenylmethanone
Reactant of Route 6
[1,2-Bis(propylsulfonyl)-7-pyridin-4-ylindolizin-3-yl]-phenylmethanone

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